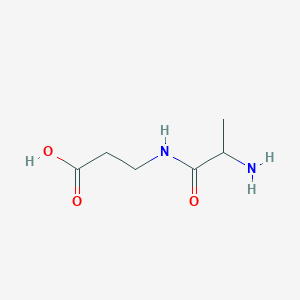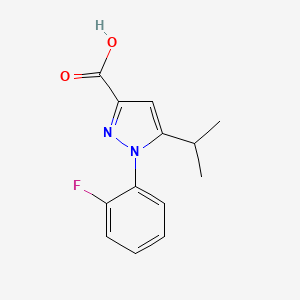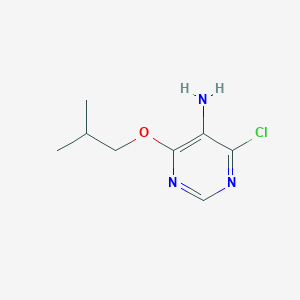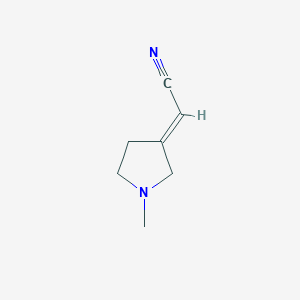
N-benzylpyrrolidine-3-carboxamide
Overview
Description
“N-benzylpyrrolidine-3-carboxamide” is a chemical compound with the molecular formula C12H16N2O . It is a heterocyclic compound that has attracted considerable research attention due to its versatile biological properties and industrial applications.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, a related compound, “N-benzylpyrazine-2-carboxamide”, has been synthesized and evaluated for antimycobacterial and antibacterial activity . The synthesis involved aminolysis of the acyl chloride and simultaneous substitution of chlorine with the benzylamino moiety .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C12H16N2O . More detailed structural information may be available in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . These databases typically provide information on properties such as molecular weight, solubility, and stability.Scientific Research Applications
Antimicrobial and Anticancer Applications
N-benzylpyrrolidine-3-carboxamide and its derivatives have shown promising results in antimicrobial and anticancer research. For instance, microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has been developed, with one derivative showing potent antimicrobial properties (Sreekanth & Jha, 2020). Additionally, novel 2-(het)arylpyrrolidine derivatives have been synthesized and evaluated for their anticancer and anti-biofilm activity, showing promising results in vitro and in vivo (Smolobochkin et al., 2019).
Applications in Malaria Treatment
Research has identified the 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype as a novel and promising class for malaria drug discovery. Compounds like (+)-54b from this chemotype have shown efficacy against drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria (Meyers et al., 2019).
Role in Cancer Research
This compound derivatives have been synthesized and biologically evaluated as potential anticancer agents. A study on N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives showed that certain compounds exhibited cytotoxic effects on cancer cell lines, suggesting their potential as anticancer drugs (Butler et al., 2013).
Synthesis and Structural Studies
The compound has also been a focus in synthesis and structural characterization studies. For example, the synthesis and crystal structure of N-formyl-L-proline benzylamide, a related compound, have been reported, providing insights into its molecular structure (Jiao, 2010).
Safety and Hazards
Future Directions
The pyrrolidine scaffold, which includes “N-benzylpyrrolidine-3-carboxamide”, is a promising area for drug discovery . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring are some of the reasons for this interest . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
N-benzylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIHUWMWSRARCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



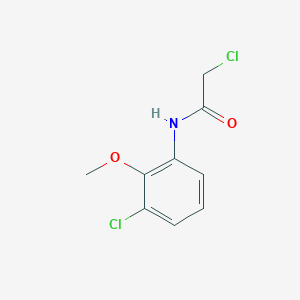
![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)
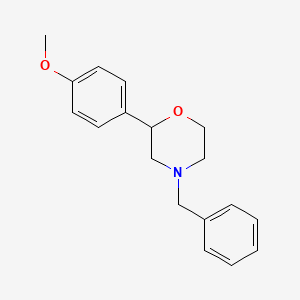
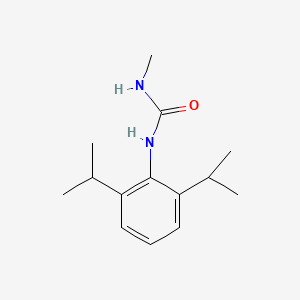
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)
